1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is characterized by a cyclopropane ring attached to a brominated methoxyphenyl group and a nitrile group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and cyclopropane-1-carbonitrile.
Reaction Conditions: A common method involves the use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to increase yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products depend on the specific reaction conditions but can include substituted phenylcyclopropanes, carboxylic acids, and amines.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds:
Biological Activity
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile (CAS No. 1260756-93-1) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a 5-bromo-2-methoxyphenyl group and a carbonitrile functional group. Its molecular formula is C10H10BrNO, and it is categorized as a halogenated organic compound, which often exhibits diverse biological properties due to the presence of halogens.
The mechanism of action for compounds similar to this compound often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, many indazole derivatives act by disrupting protein-protein interactions crucial for tumorigenesis, such as those involving MYC oncogenes .
Antimicrobial Activity
Preliminary data suggest that halogenated compounds can exhibit antimicrobial properties. The presence of bromine and methoxy groups may enhance the compound's interaction with microbial targets, although specific studies on this compound are required to confirm such effects.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves cyclopropanation reactions using bromo-substituted phenols as precursors. Understanding the SAR is crucial for optimizing its biological activity:
- Bromine Substitution : The bromine atom can enhance the lipophilicity and electrophilicity of the compound, potentially increasing its interaction with biological targets.
- Methoxy Group : The methoxy group may contribute to improved solubility and stability, influencing pharmacokinetic properties.
Case Studies
While direct case studies on this compound are scarce, related compounds have been extensively studied:
- Indazole Derivatives : Research has highlighted various indazole derivatives with potent anticancer activities through inhibition of specific kinases involved in cancer progression .
- Brominated Compounds : Studies indicate that brominated compounds often exhibit enhanced bioactivity due to their ability to form stable interactions with target proteins.
Future Directions
Further research is needed to elucidate the specific biological activities of this compound. Key areas for exploration include:
- In vitro and In vivo Studies : Conducting comprehensive biological assays to determine the efficacy against various cancer cell lines and microbial strains.
- Mechanistic Studies : Investigating the detailed mechanisms by which this compound exerts its effects at the molecular level.
- Optimization of Derivatives : Exploring modifications to improve potency and selectivity for specific biological targets.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMEUYHZKVHIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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